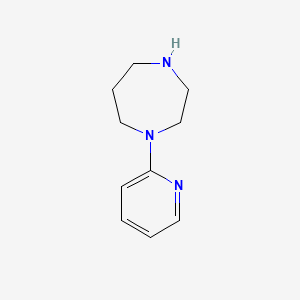

1-(Pyridin-2-YL)-1,4-diazepane

Vue d'ensemble

Description

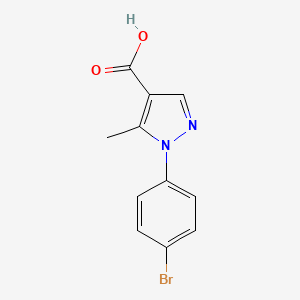

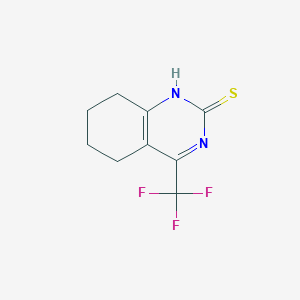

1-(Pyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring, a seven-membered ring containing two nitrogen atoms, fused to a pyridine ring. This structure is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyridine and diazepane moieties offers a variety of interaction sites for biological targets, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of heterocyclic structures related to this compound can be achieved through various methods. A novel four-component Ugi-type reaction has been developed to synthesize heterocyclic structures containing a pyrrolo[1,2-a][1,4]diazepine fragment, demonstrating the versatility of this approach for creating variously substituted compounds . Additionally, a convergent synthesis method has been reported for the creation of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, showcasing the use of l-phenylalanine triflate as an effective organocatalyst .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied through various techniques. For instance, the X-ray crystal structure of a related compound, 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring . NMR spectroscopy has also been employed to study the structure and dynamic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of diazepine derivatives can lead to interesting transformations. For example, valence tautomerizations of fused 1,4-diazepines have been shown to trigger contractions to pyrrole derivatives, releasing HCN gas . This mechanism has been leveraged to develop a cascade strategy for constructing diazepines followed by ring contraction to afford pyrrolo[1,2-a]quinolines . Furthermore, photolysis of azido- or tetrazolo-pyridines in the presence of alcohols or amines can yield stable 1H-1,3-diazepines, often in high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The degree of conjugation, planarity, and the presence of substituents can affect their reactivity and interaction with other molecules. For instance, the greater conjugation in a compound with a core seven-membered ring has been observed, despite the molecule being less planar overall . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Applications De Recherche Scientifique

Iron(II) Complexes and Ligand Coordination

1-(Pyridin-2-yl)-1,4-diazepane has been used in the synthesis of chelate ligands for iron(II) complexes. These ligands exhibit N5 donor sets and are used in coordination chemistry to study the geometry and magnetic properties of the iron(II) center. For example, Schmidt et al. (2013) synthesized two new chelate ligands, showing their coordination with iron(II) resulted in complexes with distorted octahedral and regular geometries. Magnetic susceptibility measurements of these complexes revealed high-spin iron(II) states, and density functional theory (DFT) calculations provided insights into their zero-field splitting (ZFS) parameters (Schmidt et al., 2013).

Catalysis and Chemical Synthesis

This compound derivatives have been explored as ligands in various catalytic processes. For instance, they have been used in manganese(II) complexes for olefin epoxidation, highlighting the impact of ligand stereoelectronics on catalytic activity. Saravanan et al. (2014) discussed how the nucleophilicity of peroxo complexes in these manganese(II) complexes influences their reactivity, demonstrating their utility in catalyzing the epoxidation of various olefins with high conversion and selectivity (Saravanan et al., 2014).

Carbon Dioxide Activation and Conversion

The compound has also been used in the development of nickel(II) complexes that can activate and convert carbon dioxide into value-added products. Muthuramalingam et al. (2021) synthesized nickel(II) complexes using this compound based ligands for the conversion of atmospheric CO2 into cyclic carbonates, exhibiting high catalytic efficiency. These complexes provide a novel approach to CO2 fixation, highlighting their potential in addressing environmental concerns (Muthuramalingam et al., 2021).

Structural and Spectroscopic Studies

This chemical framework has been involved in structural and spectroscopic studies of various complexes. For example, the synthesis of manganese(III) peroxo complexes using this compound based ligands allowed for detailed spectroscopic and computational studies of their electronic structures. Geiger et al. (2010) investigated the ground and excited state properties of these complexes, contributing to a deeper understanding of their electronic and geometric structures (Geiger et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-pyridin-2-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13/h1-2,4,6,11H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVVBOYHOANILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378245 | |

| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287114-32-3 | |

| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)